Perfluorobutyltetrahydrofuran

Description

Contextualization of Perfluorinated Cyclic Ethers within Contemporary Chemical Science

Perfluorinated cyclic ethers belong to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by the presence of fully or partially fluorinated alkyl chains. nih.gov These compounds, including PFBTHF, are noted for their chemical inertness and ability to dissolve large amounts of gases. researchgate.net In contemporary chemical science, cyclic ethers are recognized for their utility as intermediates in the synthesis of various chemical products, including lubricants and heat transfer fluids. google.com The introduction of fluorine atoms into the cyclic ether structure dramatically alters the compound's physical and chemical properties, leading to applications that are distinct from their non-fluorinated counterparts. Research has explored the reactions of perfluorinated compounds with ethers, revealing processes such as gas-phase cationic polymerization. researchgate.net The synthesis of cyclic ethers with fluorinated side chains has also been a subject of investigation. uidaho.edu

Evolution of Research Trajectories for Perfluorinated Compounds and their Subclasses

The research trajectory for perfluorinated compounds has evolved significantly over time. Initially, much of the focus was on their synthesis and fundamental properties. As the unique characteristics of these compounds became better understood, research expanded into their practical applications. For instance, the high gas-dissolving capacity of perfluorocarbons led to their investigation as oxygen-carrying media in biological systems. researchgate.net In recent years, there has been a growing emphasis on the environmental and health aspects of PFAS. Studies now frequently investigate the distribution, persistence, and potential effects of these compounds in the environment and in living organisms. nih.govresearchgate.netresearchgate.netcdc.govnoaa.gov This has led to a more comprehensive understanding of their lifecycle and has spurred the development of more sustainable alternatives and remediation strategies.

Significance of Perfluorobutyltetrahydrofuran in Emerging Interdisciplinary Research Domains

This compound, often referred to as FC-75 or FX-80 in some commercial contexts, has demonstrated significance in several emerging interdisciplinary research domains. dtic.milugr.esacs.org One of the most notable areas is in the field of biomedical engineering, specifically in the development of artificial blood substitutes and oxygen therapeutics. researchgate.netucl.ac.ukaip.org Its ability to dissolve and transport oxygen has been explored for applications such as organ preservation for transplantation and as a component in nanoemulsions for oxygen delivery. acs.orgucl.ac.uk Additionally, PFBTHF has been investigated as a solvent in various chemical reactions and as a diluent additive in other applications, such as in studies related to turkey semen preservation. dtic.milresearchgate.net The interdisciplinary nature of this research is evident, bridging chemistry, biology, medicine, and materials science. magnanimitas.czmdpi.comtaylorfrancis.comresearchgate.net

Fundamental Academic Research Questions Driving this compound Investigations

The investigation of this compound is driven by several fundamental academic research questions that are clear, concise, and open-ended, designed to guide the research process. sjsu.eduscribbr.com These questions often focus on understanding the structure-property relationships of the compound, optimizing its synthesis, and exploring its potential applications. Some key questions include:

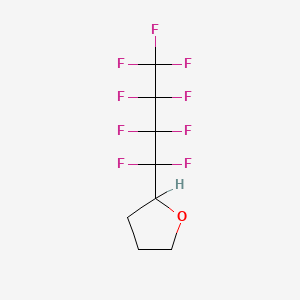

How does the specific molecular structure of this compound, with its perfluorinated butyl group attached to a tetrahydrofuran (B95107) ring, influence its unique physical and chemical properties, such as its high gas solubility and chemical inertness? gradcoach.com

What are the most efficient and selective synthetic routes to produce this compound and its isomers, and how can these processes be scaled up for potential industrial applications? uidaho.edudtic.milgoogle.com

What are the underlying mechanisms by which this compound-based emulsions interact with biological systems, and how can these interactions be controlled to enhance their efficacy as oxygen carriers while minimizing potential adverse effects? researchgate.netacs.orgucl.ac.uk

What are the long-term stability and environmental fate of this compound, and what are the potential degradation pathways and products? researchgate.net

How can the unique solvent properties of this compound be leveraged to develop novel chemical transformations or to improve existing synthetic methodologies? dtic.milua.pt

These research questions serve as a roadmap for ongoing and future studies, aiming to deepen the understanding of this intriguing fluorinated compound and unlock its full potential in various scientific and technological fields.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F9O/c9-5(10,4-2-1-3-18-4)6(11,12)7(13,14)8(15,16)17/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFUEPJVIFJOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276353 | |

| Record name | Perfluorobutyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26446-59-3, 25962-44-1 | |

| Record name | Perfluorobutyl tetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorobutyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Perfluorobutyltetrahydrofuran and Its Structural Analogues

Pioneering Synthetic Routes to Perfluorobutyltetrahydrofuran and Related Perfluorinated Ethers

The development of synthetic routes to perfluorinated ethers has been driven by their unique properties and applications in various fields, including as inert fluids and for oxygen transport in artificial blood. ugr.esresearchgate.net Early methods laid the groundwork for the more refined and efficient processes used today.

Electrochemical Fluorination Strategies in this compound Synthesis

Electrochemical fluorination (ECF), also known as the Simons process, is a cornerstone in the industrial production of perfluorinated organic compounds. researchgate.netuni-wuerzburg.dececri.res.in This method involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (HF) at a nickel anode. researchgate.netresearchgate.net During the process, hydrogen atoms on the organic substrate are replaced with fluorine atoms. eurekalert.org

The ECF process is capable of producing fully fluorinated products, and certain functional groups can be retained. cecri.res.in For the synthesis of this compound, a suitable precursor like butyltetrahydrofuran would be subjected to ECF. The process is known for its ability to handle a range of organic starting materials. researchgate.net However, it can be non-selective, leading to a mixture of products. cecri.res.in

Researchers have explored various aspects of ECF to improve its efficiency and selectivity. For instance, the choice of solvent can significantly impact the yield of the desired fluorinated product. researchgate.netcecri.res.in While acetonitrile (B52724) is a common solvent, others like sulfolane (B150427) and tetrahydrofuran (B95107) have also been investigated. cecri.res.in Furthermore, the use of additives, such as fluorinated conductive agents, has been shown to enhance the conversion efficiency of the fluorination reaction. eurekalert.org

Radical-Based Fluorination Protocols for this compound Precursors

Radical fluorination offers a complementary approach to traditional ionic fluorination methods. numberanalytics.comwikipedia.org This technique involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, highly reactive sources like fluorine gas (F₂) and hypofluorites were used, but their difficult handling limited the widespread application of radical fluorination. wikipedia.org

The development of electrophilic N–F reagents, which can act as fluorine atom sources, has led to a resurgence in radical fluorination methodologies. wikipedia.org These reactions can be initiated through various methods, including the decarboxylation of carboxylic acids or the activation of C-H bonds. wikipedia.orgunacademy.com For a precursor to this compound, a radical could be generated at a specific position on the tetrahydrofuran ring or the butyl side chain, followed by trapping with a fluorine source.

Recent advancements have focused on developing milder and more selective radical fluorination methods. numberanalytics.com Photoredox catalysis, for example, can be used to generate radicals under gentle conditions. unacademy.com The choice of the radical precursor and the fluorinating agent is crucial for controlling the regioselectivity of the fluorination. numberanalytics.com

Novel Catalyst Systems in the Directed Synthesis of this compound

Catalysis plays a vital role in modern organic synthesis, enabling the development of more efficient and selective reactions. numberanalytics.com In the context of synthesizing perfluorinated ethers, novel catalyst systems are being explored to direct the fluorination process and to construct the ether linkage with high precision.

For instance, transition metal catalysts, such as those based on nickel, have been investigated for the C-H functionalization of aromatic compounds to form fluorinated aryl-alkyl ethers. chemistryviews.org While this specific example relates to aryl ethers, the underlying principles of activating C-H bonds for etherification could potentially be adapted for the synthesis of compounds like this compound.

Superacidic catalysts, such as the perfluorinated resinsulfonic acid Nafion-H, have also been employed in the preparation of cyclic ethers. thieme-connect.com These solid acid catalysts can promote cyclization reactions under heterogeneous conditions, which simplifies product purification.

The table below summarizes some of the key synthetic methodologies discussed:

| Synthetic Methodology | Key Features | Precursor Example | Relevant Findings |

| Electrochemical Fluorination (ECF) | Industrial-scale production, use of anhydrous HF and nickel anode. researchgate.netcecri.res.in | Butyltetrahydrofuran | Can produce fully fluorinated compounds; selectivity can be influenced by solvents and additives. eurekalert.orgcecri.res.in |

| Radical-Based Fluorination | Involves carbon-centered radicals and a fluorine atom source. wikipedia.org | Carboxylic acid or C-H activated precursor of butyltetrahydrofuran | Modern methods use milder N-F reagents and photoredox catalysis for improved selectivity. numberanalytics.comunacademy.com |

| Novel Catalyst Systems | Employs transition metals or superacids to direct the reaction. chemistryviews.orgthieme-connect.com | Diol or other functionalized precursor | Enables more selective C-O bond formation and C-H activation. chemistryviews.org |

Optimization of Reaction Parameters for Scalable this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure high yield, selectivity, and sustainability.

Influence of Reaction Conditions on this compound Yield and Selectivity

The yield and selectivity of a fluorination reaction are highly dependent on the specific conditions employed. Factors such as temperature, pressure, solvent, catalyst, and the ratio of reactants can all have a significant impact on the outcome. cas.cnbeilstein-journals.org

In electrochemical fluorination, for example, the current density and the nature of the electrolyte are critical parameters. alfa-chemistry.com Operating at a high current density has been shown to be effective for the anodic fluorination of cyclic ethers. alfa-chemistry.com The choice of solvent is also crucial, as it can influence the reaction pathway and the formation of byproducts. cecri.res.in

For radical reactions, controlling the concentration of the radical species and the fluorinating agent is key to achieving high selectivity. wikipedia.org In catalytic processes, the catalyst loading, the nature of the ligands, and the reaction temperature must be fine-tuned to maximize the yield of the desired product. beilstein-journals.org

The following table provides examples of how reaction conditions have been optimized in related fluorination and etherification reactions:

| Reaction Type | Parameter Optimized | Effect on Yield/Selectivity | Reference |

| Photocatalytic Fluoroalkylation | Amount of fluoroalkylating reagent | Increasing the reagent amount beyond an optimal level led to undesired di-substituted products. cnr.it | cnr.it |

| Nucleophilic Perfluoroalkylation | Base and Solvent | The choice of base and solvent was found to be critical for achieving high yields. cas.cn | cas.cn |

| cnr.itcnr.it-Sigmatropic Rearrangement | Temperature and Stoichiometry | Adjusting the temperature and the equivalents of reagents was crucial for optimizing the yield. beilstein-journals.org | beilstein-journals.org |

| Halo-perfluoroalkoxylation | Halogen Source and Stoichiometry | The reaction conditions were optimized for different halogen sources (I₂ and Br₂) to achieve high yields. nih.gov | nih.gov |

Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant push towards developing more sustainable chemical processes. numberanalytics.com This includes the use of greener solvents, more energy-efficient methods, and the development of recyclable catalysts. researchgate.net

For the synthesis of perfluorinated compounds, one approach to sustainability is to use less hazardous fluorinating agents. uva.nleuropeanpharmaceuticalreview.com For example, using caesium fluoride as a fluorine source in a microfluidic flow system has been demonstrated as a safer and more sustainable alternative to traditional reagents. europeanpharmaceuticalreview.com Flow chemistry, in general, offers advantages in terms of safety, efficiency, and scalability compared to batch processes. numberanalytics.comnih.gov

Synthesis of Functionalized this compound Derivatives

The introduction of a perfluorobutyl group into a tetrahydrofuran ring, along with other functional groups, presents unique synthetic challenges due to the strong electron-withdrawing nature and steric bulk of the perfluoroalkyl chain. Methodologies for creating these structures often involve the formation of the tetrahydrofuran ring concurrently with the introduction of the perfluorobutyl moiety, typically through radical-mediated processes.

Strategies for Incorporating Specific Functional Groups onto this compound Backbones

The functionalization of tetrahydrofuran rings with a perfluorobutyl substituent is primarily achieved through radical addition and cyclization reactions. These methods allow for the simultaneous incorporation of the perfluorobutyl group and the formation of the heterocyclic core, often with additional functional groups derived from the starting materials.

One prominent strategy involves the radical addition of perfluorobutyl iodide to unsaturated alcohols. The process is typically initiated by thermal or photochemical means, or through the use of a radical initiator. For example, the addition of perfluorobutyl iodide to unsaturated alcohols can be promoted by a photo-promoted Atom Transfer Radical Addition (ATRA) process. This method has been utilized in a one-pot multicomponent approach to synthesize perfluoroalkylated cyclic carbonates from allyl alcohols and CO2, where the initial adduct is a functionalized iodomethyl-perfluorobutyl-tetrahydrofuran derivative before cyclizing with carbon dioxide. mdpi.com The reaction's success and kinetics are influenced by the choice of solvent and base, with strong Lewis bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) showing high efficacy. mdpi.com

Another approach is the radical addition of perfluoroalkyl iodides to alkenoic esters or acids. These reactions can yield adducts that subsequently undergo lactonization to form tetrahydrofuran rings, particularly when the iodine atom is positioned at the γ- or δ-position relative to the carbonyl group. researchgate.net

The direct perfluoroalkylation of unsaturated alcohols using sodium dithionite (B78146) (Na₂S₂O₄) as a radical initiator is also a viable method. This technique has been applied to synthesize perfluoroalkylated tetrahydrofurans and tetrahydropyrans. researchgate.net For instance, the reaction of 1-iodoperfluoroalkanes with (E)-4,5,5-triethoxypent-3-en-1-ols leads to the formation of perfluoroalkylated tetrahydrofurans. researchgate.net

Furthermore, transition-metal-free radical α-perfluoroalkylation with a concurrent β-alkynylation of unactivated alkenes has been demonstrated. This cascade proceeds via an electron-catalyzed process involving a radical 1,4- or 1,5-alkynyl migration from tertiary propargylic alcoholates. The initiation with a perfluoroalkyl iodide, such as perfluorobutyl iodide, leads to a C-radical that adds to the alkene, followed by a 5- or 6-exo radical cyclization to form a vinyl radical intermediate which then rearranges. nih.gov

The table below summarizes the outcomes of a photo-induced carboxylative cyclization of allyl alcohol with CO₂ and perfluorobutyl iodide, demonstrating the formation of a key intermediate that is a functionalized this compound derivative.

| Solvent | Reaction Time (h) | Yield of Carbonate 1 (%) |

|---|---|---|

| CH₃CN | ~2 | ~95 |

| DMSO | ~4 | ~85 |

| THF | >24 | ~60 |

| Anisole | >24 | ~30 |

Conditions: Allyl alcohol (0.5 mmol), DBU (1.05 equiv.), C₄F₉I (1.25 equiv.), Solvent (1 mL), T = 25 °C, CO₂ (0.3 MPa), hν = 365 nm (LED).

Stereochemical Control in this compound Synthesis

Achieving stereochemical control during the synthesis of this compound derivatives is a significant challenge, with the stereoselectivity often being influenced by the reaction mechanism and the structure of the substrates.

In radical cyclization reactions, the stereochemical outcome is often dictated by the transition state of the cyclization step. For instance, in the radical cyclization of diynes with perfluoroalkyl iodide, high stereoselectivity has been observed in the formation of cyclic perfluoroalkyliodination products. psu.edu The preferential formation of one diastereomer over another is a key aspect of these synthetic routes.

Palladium-catalyzed oxidative cyclization of unsaturated alcohols is a known method for producing 2-vinyltetrahydrofuran derivatives with excellent diastereoselectivity. nih.gov While not explicitly demonstrated with perfluorobutyl-substituted substrates in the provided context, this methodology highlights a potential avenue for stereocontrolled synthesis. The mechanism is believed to proceed through an oxypalladation of the alkene. nih.gov

A novel and highly stereoselective synthesis of 2-substituted perhydrofuro[2,3-b]pyran derivatives has been achieved through the cyclization of 2-C-aldehydo-2-deoxy-D-thioglucoside in the presence of N-iodosuccinimide (NIS), yielding products in good to excellent yields. nih.gov This demonstrates that iodoetherification reactions can proceed with high stereocontrol, which could be applicable to the synthesis of perfluorobutyltetrahydrofurans from appropriately designed precursors.

The table below presents data on the diastereoselective synthesis of highly substituted tetrahydrofurans, illustrating the potential for stereochemical control in related systems.

| Substrate | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| α-thioester with tethered vinylsilane | AIBN, Ph₃SnH | 2,3-trans-disubstituted tetrahydrofuran | 95 | 2:1 |

| Alkylidene malonate, iodobenzene, allyl alcohol | KH, Pd(dppe) (cat.) | Highly substituted tetrahydrofuran | 60 | 85:15 |

Advanced Analytical Methodologies for Perfluorobutyltetrahydrofuran Characterization and Quantification

Spectroscopic Techniques Applied to Perfluorobutyltetrahydrofuran Research

Spectroscopy is a cornerstone in the analysis of fluorinated compounds, providing fundamental information about molecular structure, bonding, and composition.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. jchps.comcornell.edu For this compound, which contains hydrogen, carbon, and fluorine atoms, multi-nuclear NMR experiments (¹H, ¹³C, and ¹⁹F) are employed to gain a complete structural picture. stanford.edu

¹H NMR: Provides information about the protons in the tetrahydrofuran (B95107) (THF) ring. The chemical shifts and splitting patterns of these signals reveal how the perfluorobutyl chain is attached to the ring and the conformation of the ring itself.

¹³C NMR: Identifies all unique carbon atoms in the molecule. The highly electronegative fluorine atoms on the butyl chain cause significant downfield shifts for the attached carbons, which is a key diagnostic feature.

¹⁹F NMR: This is particularly crucial for fluorinated compounds. slideshare.netbeilstein-journals.org It provides direct information about the electronic environment of each fluorine atom. beilstein-journals.org The chemical shifts and coupling constants (J-coupling) between different fluorine nuclei help to confirm the structure of the -C₄F₉ chain. researchgate.netresearchgate.net

The structural elucidation is confirmed by analyzing the chemical shifts (δ) and spin-spin coupling constants, which provide data on the connectivity of atoms. nih.govslideshare.net

Table 1: Representative NMR Data for a Perfluorobutyl-Substituted Compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Structural Information |

| ¹H | 3.0 - 4.5 | Protons on the tetrahydrofuran ring adjacent to the ether oxygen and the perfluorobutyl group. |

| ¹³C | 105 - 125 (t) | Carbons in the perfluorobutyl chain (C-F bonds). The triplet (t) multiplicity arises from coupling to adjacent fluorine atoms. |

| 60 - 80 | Carbons in the tetrahydrofuran ring. | |

| ¹⁹F | -80 to -85 | -CF₃ group at the terminus of the perfluorobutyl chain. |

| -110 to -130 | -CF₂ groups within the perfluorobutyl chain. |

Vibrational Spectroscopy (IR, Raman) for this compound Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and provide a unique "fingerprint" of a molecule based on its vibrational modes. njit.edu For this compound, the spectra are dominated by strong absorptions corresponding to the carbon-fluorine (C-F) and carbon-ether (C-O-C) bonds.

The C-F stretching vibrations are particularly intense and appear in a characteristic region of the IR spectrum, typically between 1100 and 1350 cm⁻¹. The exact frequencies can help distinguish between different types of fluorinated groups (e.g., -CF₂, -CF₃). The C-O-C stretching of the tetrahydrofuran ring also provides a distinct peak. oup.com The combination of these signals is unique to the molecule and can be used for rapid identification and quality control. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C-F Stretch | 1100 - 1350 | IR (strong), Raman (weak) |

| C-O-C Ether Stretch | 1050 - 1150 | IR (strong), Raman (moderate) |

| C-H Stretch (THF ring) | 2850 - 3000 | IR (moderate), Raman (strong) |

| CH₂ Bend (THF ring) | 1400 - 1500 | IR (moderate), Raman (moderate) |

Note: Frequencies are approximate and based on characteristic values for fluorinated ethers. njit.eduoup.com

Mass Spectrometry (MS) Approaches for High-Resolution Analysis of this compound and its Metabolites

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental formula of this compound. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental composition. cornell.edu

When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS can analyze complex mixtures and identify metabolites. well-labs.com The ionization process in the mass spectrometer (e.g., electron impact) causes the molecule to break apart into characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns is critical for confirming the structure. ub.edu For perfluorinated compounds, common fragmentation pathways involve the cleavage of C-C bonds in the fluorinated chain and the loss of fluorinated fragments. well-labs.comresearchgate.net The stability of perfluoroalkyl carbanions often dictates the observed fragments. well-labs.com While specific metabolite studies for this compound are not widely published, general PFAS metabolism studies indicate that biotransformation can occur, and MS is the primary technique for identifying the resulting products. google.comgoogle.com

Table 3: Plausible Mass Spectrometry Fragments for this compound (C₈H₇F₉O)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Description |

| 290 | [C₈H₇F₉O]⁺ | Molecular Ion (M⁺) |

| 219 | [C₄F₉]⁺ | Perfluorobutyl cation |

| 169 | [C₃F₇]⁺ | Heptafluoropropyl cation |

| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |

| 71 | [C₅H₇O]⁺ | Tetrahydrofurfuryl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Note: Fragmentation is based on typical patterns for perfluorinated compounds and ethers. well-labs.comresearchgate.netnist.gov The relative abundance of fragments depends on the ionization energy and technique used.

X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Studies of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. wikipedia.orgmalvernpanalytical.comthermofisher.com While not typically used for bulk characterization, XPS is invaluable for studying how this compound interacts with different surfaces, which is relevant in applications like coatings, lubricants, or in environmental fate studies. utl.ptresearchgate.netbohrium.com

By irradiating a surface coated with the compound, XPS can measure the binding energies of electrons from carbon (C 1s), oxygen (O 1s), and fluorine (F 1s) atoms. researchgate.net The high electronegativity of fluorine results in a significant chemical shift in the C 1s spectrum, allowing for the differentiation of carbons bonded to fluorine (C-F, CF₂, CF₃) from the hydrocarbon carbons of the THF ring. researchgate.net This information is critical for understanding surface orientation, adsorption mechanisms, and potential surface degradation or reactions of the molecule. escholarship.orgrsc.org

Table 4: Representative XPS Binding Energies for Fluorinated Species

| Element (Core Level) | Chemical State | Approximate Binding Energy (eV) |

| C 1s | C-C / C-H | 285.0 |

| C 1s | C-O | ~286.5 |

| C 1s | C -CF₂ | ~288.0 |

| C 1s | -C F₂- | ~291.0 |

| C 1s | -C F₃ | ~293.5 |

| F 1s | C-F | ~689.0 |

| O 1s | C-O-C | ~533.0 |

Note: Binding energies are reference values and can shift depending on the specific molecular environment and instrument calibration. researchgate.netxpsfitting.com

Chromatographic Separation Methods in this compound Analysis

Chromatography is indispensable for separating this compound from impurities, reaction byproducts, or other components in a complex matrix. chromatographyonline.comacs.org

Gas Chromatography (GC) for Purity Assessment and Isomer Separation of this compound

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds like this compound. chromatographyonline.com It is widely used for assessing the purity of a sample and for separating different structural isomers. nih.govmdpi.com

In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a long, thin capillary column. The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the inside of the column. The time it takes for a compound to travel through the column is its retention time, which is a characteristic property under specific conditions.

For this compound, different isomers (e.g., where the perfluorobutyl group is attached at different positions on the THF ring, or branched vs. linear perfluorobutyl chains) will exhibit slightly different retention times, allowing for their separation and quantification. thermofisher.com Coupling GC with a mass spectrometer (GC-MS) provides a powerful combination of separation and identification. thermofisher.comnih.govspectra-analysis.com

Table 5: Typical GC Parameters for PFAS Analysis

| Parameter | Specification | Purpose |

| Column | Capillary column (e.g., RTX-1701, DB-5ms) | Provides high-resolution separation based on polarity and boiling point. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Inlet Temperature | 200 - 250 °C | Ensures complete and rapid vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 40°C to 250°C) | Optimizes separation of compounds with different volatilities. |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Provides identification (MS) or universal detection (FID) of the eluted compounds. |

Note: Parameters are illustrative and must be optimized for the specific instrument and isomers of interest. nih.gov

Liquid Chromatography (LC) and Supercritical Fluid Chromatography (SFC) for this compound Containing Mixtures

The separation of this compound from complex mixtures is a critical prerequisite for accurate quantification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most established techniques for PFAS analysis. nih.govencyclopedia.pub For a compound like this compound, a reversed-phase (RP) HPLC method would typically be employed. This involves a non-polar stationary phase (most commonly a C18 column) and a polar mobile phase, usually a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). labinsights.nlfraunhofer.de The gradient elution, where the solvent composition is changed over time, allows for the effective separation of analytes with varying polarities.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for the analysis of various compounds, including chiral molecules and isomers. researchgate.netsouthampton.ac.uk SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. southampton.ac.uk Its properties, which are intermediate between a liquid and a gas, allow for high separation efficiency and faster analysis times compared to LC. southampton.ac.uk For this compound, SFC could offer complementary selectivity to RP-HPLC, particularly if isomeric purity is a concern. The addition of polar organic modifiers like methanol to the CO2 mobile phase is necessary to elute more polar compounds. southampton.ac.uk SFC is particularly advantageous for its reduced consumption of organic solvents. researchgate.net

Development of Hyphenated Analytical Techniques for this compound Trace Detection

To achieve the low detection limits required for environmental monitoring and material science, chromatographic techniques are coupled with highly sensitive detectors. These "hyphenated" techniques are essential for the trace detection of PFAS, including this compound. encyclopedia.pubnih.gov The combination of a separation technique (like GC or LC) with a mass spectrometer (MS) provides both high selectivity, by separating the analyte from matrix interferences, and high sensitivity, by detecting minute quantities based on the analyte's mass-to-charge ratio. longdom.orgcreative-proteomics.com

GC-MS and LC-MS Methodologies for Environmental and Material this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful separation technique well-suited for volatile and semi-volatile compounds. longdom.org Given its structure as a fluorinated cyclic ether, this compound is likely to have sufficient volatility for GC-MS analysis, a technique frequently used for environmental contaminant analysis. longdom.orgmdpi.com In a typical GC-MS workflow, a liquid sample extract is injected into a heated port where it vaporizes. The gaseous analytes are then separated in a long capillary column based on their boiling points and interactions with the column's stationary phase. scioninstruments.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio to produce a unique mass spectrum, which acts as a chemical fingerprint for identification. longdom.org For trace analysis in complex environmental samples like water or soil, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often required to concentrate the analyte and remove interfering matrix components. scioninstruments.comthermofisher.com

Interactive Table 1: Illustrative GC-MS Parameters for this compound Analysis This table presents typical parameters for the analysis of volatile fluorinated compounds, applicable to this compound.

| Parameter | Setting | Purpose |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separates analytes based on volatility and polarity. |

| Carrier Gas | Helium at 1.2 mL/min | Transports the sample through the column. |

| Oven Program | Initial 40°C (hold 2 min), ramp to 280°C at 15°C/min | Controls analyte elution by temperature. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules for identification. |

| MS Acquisition | Scan Mode (m/z 50-500) or Selected Ion Monitoring (SIM) | Scan for identification; SIM for quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of the vast majority of PFAS, including legacy compounds and emerging contaminants. nih.govencyclopedia.pub This technique is exceptionally sensitive and specific, capable of detecting PFAS at parts-per-quadrillion (ppq) levels in matrices like drinking water. waters.com The process involves separating the compounds using UHPLC, which offers higher resolution and faster analysis times than traditional HPLC. labinsights.nl The eluent from the LC column is directed into an ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions. sciex.com For most PFAS, negative ion mode ESI is used.

The ions then enter a tandem mass spectrometer, often a triple quadrupole (QqQ), which operates in a mode called Multiple Reaction Monitoring (MRM). creative-proteomics.com In MRM, the first quadrupole selects the specific ion corresponding to the parent molecule (the precursor ion), which is then fragmented in a collision cell. The third quadrupole selects a specific fragment ion (the product ion). This highly specific precursor-to-product ion transition minimizes background noise and allows for extremely sensitive and accurate quantification. creative-proteomics.com

Interactive Table 2: Illustrative LC-MS/MS Method Parameters for Trace this compound Analysis This table outlines a potential method for quantifying this compound based on standard protocols for other PFAS like PFOA and PFOS.

| Parameter | Setting | Rationale |

|---|---|---|

| LC System | UHPLC System (e.g., Waters ACQUITY UPLC) | Provides high-resolution separation and speed. waters.com |

| LC Column | C18, 2.1 x 50 mm, 1.7 µm particle size | Standard for reversed-phase separation of PFAS. encyclopedia.pub |

| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate | Aqueous component for reversed-phase separation. |

| Mobile Phase B | Methanol | Organic solvent to elute analytes. |

| Mass Spectrometer | Triple Quadrupole (e.g., Xevo TQ Absolute) | Enables sensitive and selective MRM transitions. waters.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for creating negative ions from fluorinated acids and similar structures. |

| Example MRM | Hypothetical: Precursor Ion > Product Ion | Specific transition for unambiguous identification and quantification. |

| Achievable LOQ | Potentially < 1 ng/L (ppt) in water | Based on sensitivities achieved for other PFAS. waters.com |

Advancements in Automated and High-Throughput Screening of this compound

The need to analyze a large number of samples for a growing list of PFAS has driven the development of automated and high-throughput screening (HTS) methods. epa.gov These approaches increase sample throughput, reduce manual labor, and can quickly prioritize samples for more detailed analysis.

Automation can be incorporated at various stages of the analytical workflow. Fully automated solid-phase extraction (SPE) systems can prepare dozens of samples simultaneously, significantly reducing the bottleneck of sample preparation. acs.org Some innovative HTS approaches even bypass the time-consuming chromatography step. One such method uses solid-phase microextraction (SPME) coupled directly to a mass spectrometer via a microfluidic open interface (MOI). This SPME-MOI-MS system allows for the rapid screening of PFAS in water with an analysis time of under three minutes per sample. acs.org

On the data analysis side, automated workflows have been developed to process the complex datasets generated by high-resolution mass spectrometry (HRMS). For example, the open-source tool PFlow uses a series of chemical logic criteria to automatically process DI-FT-ICR MS data and annotate potential PFAS compounds from thousands of detected mass signals, enhancing detection coverage beyond conventional targeted methods. nih.gov Such HTS and automated data processing tools are invaluable for large-scale environmental monitoring or material screening where this compound might be one of many potential contaminants. psu.edunih.gov

Interactive Table 3: Comparison of Analytical Approaches

| Feature | Conventional LC-MS/MS | High-Throughput Screening (e.g., SPME-MOI-MS) |

|---|---|---|

| Primary Goal | Accurate quantification of known targets | Rapid prioritization and screening of many samples. epa.govacs.org |

| Sample Throughput | Lower (e.g., 10-20 min/sample) | Higher (e.g., <3 min/sample). acs.org |

| Chromatography | Essential for separation | Often bypassed or significantly shortened. acs.org |

| Quantification | Highly accurate and precise | Semi-quantitative or qualitative |

| Application | Regulatory compliance, detailed studies | Large-scale monitoring, initial contamination assessment |

Perfluorobutyltetrahydrofuran in Advanced Materials Science Research

Investigation of Perfluorobutyltetrahydrofuran as a Constituent in Novel Polymeric Systems

The integration of this compound into polymeric systems is an area of active research, exploring its potential as a monomer building block, a specialized solvent, and an agent to control polymer morphology and surface properties.

While research into monomers directly derived from this compound is an emerging field, the synthesis of specialty fluoropolymers often involves the polymerization of fluorinated monomers to achieve desired properties like chemical resistance and thermal stability. mdpi.comwikipedia.org The synthesis of fluoropolymers can be achieved through various methods, including emulsion, suspension, and solution polymerization. wikipedia.org The choice of monomer is critical as it significantly influences the final properties of the polymer. wikipedia.org

The general approach to creating specialty fluoropolymers involves the polymerization of monomers such as tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (B91410) (VDF), and hexafluoropropylene (HFP). wikipedia.org Research has also explored the synthesis of fluoropolymers from fluorodiene derivatives. agc.com The synthesis of furanic-based monomers from biomass for producing more sustainable polyesters is also an area of interest, which sometimes involves ring-opening polymerization. digitellinc.com The development of monomers from furan (B31954) derivatives highlights the potential for creating polymers from cyclic compounds. nih.gov

Although direct synthesis of monomers from this compound is not widely documented, the principles of fluoropolymer synthesis suggest that functionalized derivatives of PFBTF could potentially act as monomers. The ring structure of PFBTF could introduce unique conformational properties to the polymer backbone. The synthesis of polymers from other cyclic monomers, such as bicyclic lactones, has been shown to enhance thermomechanical properties by integrating rigid moieties into the polymer backbone. digitellinc.com This suggests that monomers derived from PFBTF could offer a pathway to novel fluoropolymers with tailored properties.

This compound has been identified as a useful solvent in the field of polymer science, particularly for fluoropolymers. Fluorinated solvents are often required to dissolve highly fluorinated polymers for processing and film formation. nih.gov

A key area of application for PFBTF is as a solvent for amorphous fluoropolymers. For instance, it has been listed as a suitable solvent for amorphous copolymers of hexafluoropropene (B89477) and tetrafluoroethylene. epo.org The ability to dissolve such polymers is crucial for applications like creating thin films and coatings. nih.gov The choice of solvent can significantly impact the properties of the resulting polymer solution and the final film quality.

The use of solvents in polymerization reactions is a well-established practice, with techniques like solution polymerization being common. fujifilm.commt.com In solution polymerization, the monomer and initiator are dissolved in a solvent that does not interfere with the reaction. fujifilm.com The solvent choice can influence the polymerization kinetics and the molecular weight of the resulting polymer. nih.gov For instance, in organocatalyzed atom transfer radical polymerization, the polarity of the solvent has been shown to impact the catalytic performance. nih.gov

The effectiveness of a solvent is often related to its physical properties. The table below outlines some of the key physical properties of this compound, which are relevant to its function as a solvent in polymer synthesis and processing.

| Property | Value |

| Molecular Formula | C₈F₁₆O |

| Molecular Weight | 416.06 g/mol |

| Boiling Point | 102 °C |

| Density | 1.68 g/cm³ |

Note: These properties are typical values and may vary slightly depending on the specific isomer and purity.

The use of fluorinated solvents like this compound is part of a broader research area into "green solvents" and specialized solvents for polymer chemistry. mt.com

The incorporation of fluorinated compounds like this compound into polymeric systems can have a significant impact on the resulting polymer morphology and interfacial behavior. The morphology of a polymer, which describes the arrangement and organization of polymer chains, is a key determinant of its physical and mechanical properties. nih.govnasa.govresearchgate.net

When a fluorinated component is introduced, it can influence the phase separation and crystalline structure of the polymer. For example, in polymer blends, the chemical nature of the components and their processing conditions determine the final morphology. mdpi.com The introduction of a low-surface-energy component like a fluorinated molecule can lead to its migration to the surface, thereby altering the interfacial properties of the polymer.

The interfacial behavior of polymers is critical in applications such as coatings, adhesives, and composites. dhu.edu.cnchemrxiv.org The presence of fluorinated chains at the interface can significantly lower the surface energy, leading to properties like hydrophobicity and oleophobicity. Research on polymer-on-polymer surfaces has shown that interfacial bonding strength can be tailored by controlling processing conditions. dhu.edu.cn

While direct studies on the morphological impact of PFBTF are not abundant, research on similar systems provides insights. For instance, studies on perfluorohexane-core microcapsules have shown that the polymer's end-chemistry strongly influences the final morphology, leading to different structures like core-shell or "acorn" morphologies. nih.gov This highlights the sensitivity of polymer morphology to the chemical constituents of the system. The incorporation of fluorinated segments is a known strategy to modify the surface properties of polymers. researchgate.net

Research on this compound as a Solvent in Polymer Synthesis and Processing

Academic Studies on this compound in Functional Coatings and Thin Films

The unique surface properties imparted by fluorinated compounds make them highly valuable in the development of functional coatings and thin films. This compound is being explored in this context for its potential to create surfaces with specific repellent and protective properties.

Hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces are in high demand for a variety of applications, from self-cleaning glasses to protective coatings on electronics. unav.edu The creation of such surfaces often relies on the use of materials with very low surface energy, a characteristic feature of fluorinated compounds. mdpi.comunav.eduwipo.intgoogle.comuni-saarland.de

The principle behind these coatings is that the low surface energy of the fluorinated material prevents the wetting of the surface by liquids like water and oil. mdpi.com Research has shown that coatings containing fluorinated components, such as fluorosiloxanes or perfluoropolyethers, can achieve high contact angles for both water and oils, indicating strong repellency. mdpi.comwipo.intgoogle.com For instance, a coating composition containing a fluorosiloxane, a polyacrylic resin, and a silane (B1218182) coupler can produce a durable hydrophobic and oleophobic surface. wipo.intgoogle.com

The effectiveness of these coatings is often quantified by measuring the contact angle of a liquid droplet on the surface. The following table provides typical contact angle ranges for different types of surfaces.

| Surface Type | Water Contact Angle | Oil (e.g., Hexadecane) Contact Angle |

| Hydrophilic | < 90° | Low |

| Hydrophobic | > 90° | Low |

| Oleophobic | > 90° | > 45° |

| Superhydrophobic | > 150° | - |

While direct formulation data for coatings based solely on this compound is not extensively published, its properties as a low-surface-energy fluorinated compound suggest its potential as a component in such formulations. It could be used either as a solvent to deposit other fluorinated polymers or as an additive that migrates to the surface to impart repellency.

The prevention of fouling (the accumulation of unwanted biological organisms on surfaces) and corrosion are critical challenges in marine, industrial, and biomedical applications. researchgate.netwur.nlmaterialsopenresearch.orgcore.ac.ukmdpi.comelectrochemsci.orgresearchgate.netselektope.com Fluoropolymers and other fluorinated materials play a significant role in the development of advanced coatings to address these issues due to their chemical inertness and low surface energy. wikipedia.orgmdpi.com

Anti-fouling coatings can work through various mechanisms, including the release of biocides or the creation of a low-adhesion surface from which organisms can be easily removed. wur.nlmaterialsopenresearch.orgselektope.com Low-surface-energy coatings, often based on silicone or fluoropolymers, fall into the latter category, known as foul-release coatings. mdpi.com The non-stick properties of these surfaces make it difficult for marine organisms to attach firmly. researchgate.net Research is ongoing to find environmentally friendly anti-fouling strategies, with some inspiration drawn from nature, such as the surface properties of shark skin. researchgate.net

Anti-corrosion coatings protect metallic substrates by creating a barrier to corrosive agents like water and ions. core.ac.ukmdpi.comelectrochemsci.orgresearchgate.netpaint.org Fluoropolymers are excellent candidates for these barrier coatings due to their high resistance to chemicals and moisture. wikipedia.org Innovations in this area include the development of hybrid binders and the use of advanced polymer architectures to enhance barrier properties. paint.org The use of conductive polymers is also being explored for corrosion inhibition. core.ac.uk

Given that this compound possesses the characteristic stability and low surface energy of fluorinated compounds, it is a plausible candidate for inclusion in anti-fouling and anti-corrosion coating formulations. It could be used as a solvent for applying a protective fluoropolymer layer or as an additive to enhance the repellent and barrier properties of the coating.

Development of this compound-Based Oleophobic and Hydrophobic Surfaces

Research on this compound as a Dielectric Fluid in Advanced Electronic and Electrical Systems

Dielectric fluids are essential in many advanced electronic and electrical systems for their ability to provide electrical insulation and to act as a coolant to dissipate heat. mit.edu The selection of a dielectric fluid is critical, as its failure can lead to catastrophic damage to equipment and the surrounding environment. mit.edu Perfluorinated compounds, as a class, are noted for their high dielectric strength, high resistivity, and low dielectric loss, making them suitable for such demanding applications. f2chemicals.com

This compound in High-Voltage Insulation Research

In the realm of high-voltage applications, dielectric liquids are indispensable for insulation and cooling of power apparatus. mit.edu They offer superior electrical breakdown strength and thermal conductivity compared to gaseous insulators and provide greater practicality than solid insulators due to their ability to conform to complex geometries and to self-heal after a discharge. mit.edu

Research into fluorocarbon liquids, a category that includes this compound, highlights their unique combination of high dielectric strength and low viscosity. f2chemicals.com This allows them to be pumped efficiently, enhancing their cooling capabilities. f2chemicals.com A key characteristic of perfluorocarbon vapors is their high dielectric strength, attributed to the molecule's ability to trap slow electrons, which helps to quench incipient electrical discharges, a property shared with sulfur hexafluoride. f2chemicals.com The electrical properties of these liquids are generally not significantly affected by the presence of dissolved air or moisture below saturation levels. f2chemicals.com

Table 1: Comparative Dielectric Properties of Insulating Materials

| Material | Dielectric Strength (V/mil) | Dielectric Constant (at 1 MHz) | Reference |

| Parylene N | 7,000 | 2.65 | scscoatings.com |

| Parylene C | 5,600 | 2.95 | scscoatings.com |

| Epoxy | 2,200 | 3.3 - 4.6 | scscoatings.com |

| Polyurethane | 3,500 | 3.8 - 4.4 | scscoatings.com |

| Silicone | 2,000 | 3.1 - 4.2 | scscoatings.com |

| This table presents a comparison of the dielectric properties of various insulating materials to provide context for the performance requirements in high-voltage applications. |

Investigations into this compound for Microelectronics Cooling Technologies

The increasing power density of microelectronics necessitates advanced thermal management solutions. tno.nl Liquid cooling is a prominent technology in this area, with the choice of heat transfer fluid being a critical factor for long-term reliability and performance. boydcorp.com An ideal fluid should possess high thermal conductivity and specific heat, low viscosity, and be compatible with the wetted surfaces of the cooling system. boydcorp.com

Perfluorinated carbons are recognized for being non-flammable, non-explosive, and thermally stable across a broad range of operating temperatures. boydcorp.com While their thermal conductivity is generally lower than that of water, their non-corrosive nature can be a significant advantage in certain applications. boydcorp.com The drive for more efficient cooling is pushing research into technologies like two-phase flow in microchannels, which can achieve very high heat transfer rates. researchgate.net

Table 2: Thermal Properties of Selected Cooling Fluids

| Fluid | Thermal Conductivity (W/m·K) | Specific Heat (J/g°C) | Density (g/mL) |

| CompuZol™ IM2015 | 0.143 | 2.028 | 0.80 |

| CompuZol™ IM2020 | 0.143 | 2.107 | 0.81 |

| CompuZol™ IM2025 | 0.153 | 1.810 | 0.83 |

| Water | ~0.59 | Not specified | Not specified |

| Fluorinert™ FC-77 | ~0.063 | Not specified | Not specified |

| Polyalphaolefin (PAO) | 0.14 | Not specified | Not specified |

| Source: boydcorp.comlubrizol.com | |||

| This table provides a comparative look at the thermal properties of different fluids used in or being researched for electronics cooling. |

This compound in Membrane Science Research

Membrane technology is a significant field in materials science, offering energy-efficient separation processes for a variety of industrial applications. wikipedia.org These processes operate without heat, distinguishing them from conventional thermal separation methods like distillation. wikipedia.org The performance of a membrane is primarily determined by its permeability and selectivity. mdpi.com

Exploration of this compound-Containing Membranes for Gas Separation and Purification

Gas separation membranes are a key application of membrane technology, used for processes such as removing carbon dioxide from natural gas and separating nitrogen from the air. wikipedia.orgmsrjournal.com A crucial challenge in this field is the trade-off between permeability and selectivity. mdpi.com Research efforts are focused on developing new polymer membranes that can overcome this limitation. nih.gov this compound has been identified in patents as a compound for the treatment of gas separation membranes, with the goal of enhancing gas permeability. google.comgoogle.com The motivation is to design membranes with high fractional free volume and rigidity to improve both permeability and permselectivity. msrjournal.com

Table 3: Gas Permeability of a Polyurethane-Based Membrane

| Gas | Permeability Coefficient (Barrer) |

| CO₂ | 188 |

| O₂ | 10 |

| Source: mdpi.com | |

| This table shows the permeability coefficients for CO₂ and O₂ in a specific polyurethane-based membrane, illustrating the different permeation rates for various gases. |

Studies on this compound in Advanced Pervaporation Processes

Pervaporation is a membrane-based separation technique used for the partial vaporization of a liquid mixture through a membrane. scielo.br The driving force for the separation is the difference in chemical potential across the membrane. scielo.br This technology is particularly useful for separating azeotropic mixtures. scielo.br Pervaporation membranes can be categorized as hydrophilic or hydrophobic. nih.gov While research on the use of pervaporation for desalination is still limited, it is an area of active investigation. nih.gov The complexity of quantifying variables related to the membrane under diverse conditions remains a challenge in the widespread industrial adoption of pervaporation. scielo.br The inclusion of specific compounds like this compound in membrane formulations could potentially influence these complex interactions and performance characteristics, though specific research in this area is not yet widely published.

Explorations of Perfluorobutyltetrahydrofuran in Specialized Chemical Processes and Engineering

Perfluorobutyltetrahydrofuran as a Medium in Catalysis Research

The use of fluorinated solvents in catalysis is an area of active research, driven by the potential for unique reactivity and simplified catalyst separation. While this compound has been identified as a potential solvent, detailed academic studies on its performance are limited.

Studies on Homogeneous and Heterogeneous Catalysis in this compound Solvents

Reaction Kinetics and Selectivity in this compound-Mediated Processes

Reaction kinetics, the study of reaction rates, and selectivity, the measure of a reaction's preference for a particular product, are critical parameters in chemical synthesis. wikipedia.orgscirp.orgyoutube.com The solvent can play a crucial role in influencing both of these factors. While the reactivity-selectivity principle, which posits that more reactive compounds are less selective, is now considered obsolete, the influence of the reaction medium on selectivity remains a key area of study. wikipedia.orgresearchgate.net There is a lack of specific published research detailing the reaction kinetics and selectivity for chemical transformations carried out in this compound. Such studies would be necessary to determine its potential benefits over conventional solvents in controlling reaction pathways and yields.

Research on this compound in Specialized Fluid Applications

The unique physical and chemical properties of fluorinated compounds make them candidates for use in specialized fluid applications, including lubrication and fire suppression.

This compound in Advanced Lubricant Formulations for Extreme Environments

Advanced lubricants for extreme environments, such as those encountered in the aerospace and semiconductor industries, often rely on perfluoropolyethers (PFPEs). krytox.comkrytox.comdupont.com These long-chain polymers exhibit exceptional thermal stability, chemical inertness, and low volatility, making them ideal for high-temperature and aggressive chemical environments. semiconductors.org this compound, as a smaller cyclic ether, does not fall into the category of PFPEs. Extensive searches of scientific and technical literature did not yield any studies on the use of this compound as a primary component or additive in advanced lubricant formulations. The focus of research and development in high-performance fluorinated lubricants remains centered on PFPE-based oils and greases. krytox.comdupont.com

Academic Investigations into this compound for Fire Suppression Systems

Research into fire suppression technologies is ongoing, with a focus on developing effective and environmentally acceptable alternatives to traditional agents. researchgate.netnist.gov Current research explores various technologies, including water mist systems, chemical agents, and gas extinguishing systems that work by reducing oxygen levels. nist.govnextech.dkplumis.co.uk While per- and polyfluoroalkyl substances (PFAS) have been used in firefighting foams, there is no specific academic research available in the searched literature that investigates this compound for fire suppression applications. The properties required for a fire suppressant are complex, and dedicated studies would be needed to evaluate the potential efficacy and safety of this compound in this role.

This compound in Gas Delivery and Storage Research

Perfluorocarbons (PFCs) are known for their remarkable ability to dissolve large volumes of gases. rsc.org This property has led to research into their use in various applications, including gas delivery and storage. rsc.orgellensburg.wa.usepri.com

Research has highlighted this compound for its high gas solubility. A notable study demonstrated that mice could survive while submerged in oxygenated this compound, a testament to its capacity to carry respiratory gases. rsc.org This high solubility extends to other gases as well; the solubility of oxygen in PFC liquids at 37 °C and 1 bar is typically 40–50% by volume, while carbon dioxide solubility can exceed 200%. rsc.org For comparison, the solubility of oxygen in water under similar conditions is only 2.5 vol%. rsc.org

This characteristic has led to novel research methods, such as using this compound containing dissolved carbon dioxide as a pressure-transmitting medium in high-pressure single-crystal X-ray diffraction experiments to deliver CO2 to porous materials. rsc.org

Table 1: Gas Solubility in this compound vs. Water

| Gas | Solvent | Solubility (vol%) |

|---|---|---|

| Oxygen | This compound | 40-50% |

| Carbon Dioxide | This compound | >200% |

| Oxygen | Water | 2.5% |

Data sourced from a 2015 study on perfluorocarbon liquids. rsc.org

Studies on Gas Solubility and Transport in this compound

This compound (C₈F₁₆O), a type of perfluorocarbon (PFC), is recognized for its capacity to dissolve significant volumes of gases. rsc.org PFCs are chemically inert hydrocarbons where hydrogen atoms have been replaced by fluorine, resulting in colorless and odorless liquids. rsc.org The solubility of gases like oxygen (O₂) and carbon dioxide (CO₂) in PFC liquids is notably high. rsc.org For instance, at 1 bar and 37 °C, the solubility of O₂ in PFCs is typically between 40–50% per volume of liquid, while CO₂ solubility can surpass 200%. rsc.org This is significantly higher than the solubility of O₂ in water, which is about 2.5 vol%. rsc.org

The high gas-dissolving capacity of PFCs, including this compound, has led to their use in various applications. rsc.org A notable example is the use of oxygenated this compound in experiments demonstrating that mammals could "breathe" while submerged in the liquid. rsc.org

The transport properties of gases in liquids are influenced by factors such as the kinetic diameter of the gas molecules. nih.gov For instance, in some polymeric systems, the diffusivity coefficients of gases correspond to their kinetic diameters. nih.gov While specific data on gas transport in this compound is not detailed in the provided results, the general principles of gas transport would apply. The movement of gas molecules within the liquid is a key aspect of its utility in applications requiring gas delivery.

This compound as a Pressure-Transmitting Medium for Gas Storage

Perfluorocarbons, due to their ability to dissolve large quantities of gas, have been explored as pressure-transmitting media for gas delivery into porous materials. rsc.org In high-pressure single-crystal X-ray diffraction experiments, a PFC liquid containing dissolved gas can be used to "squeeze" the gas into a host crystal. rsc.org

A study utilized Fluorinert™ FC-77, a mixture that includes perfluorooxacyclononane (C₈F₁₆O), a structural isomer of this compound, as a pressure-transmitting liquid. rsc.org This specific PFC was selected for its high gas-dissolving capacity and its ability to remain hydrostatic up to GPa pressures. rsc.org

In one experiment, a metal-organic framework (MOF), Sc₂BDC₃, was immersed in FC-77 saturated with CO₂. rsc.org As pressure was applied, the dissolved CO₂ was forced out of the liquid and into the porous framework of the MOF. rsc.org The molecules of the FC-77 itself were too large to enter the framework. rsc.org This process induced a single-crystal to single-crystal phase transition in the MOF, which was monitored by X-ray diffraction, confirming the uptake of CO₂. rsc.org

At a pressure of 1.7 kbar, the calculated CO₂ uptake was 1.95 mmol g⁻¹ at room temperature. rsc.org This experiment demonstrated a novel method for gas delivery to porous materials, showcasing the potential of PFCs like this compound as effective pressure-transmitting media for gas storage applications. rsc.org

Table 1: Experimental Data for CO₂ Uptake in Sc₂BDC₃ using a PFC Medium

| Pressure (kbar) | CO₂ Uptake (mmol g⁻¹) | Crystal System Change |

|---|---|---|

| 1.7 | 1.95 | Orthorhombic to Monoclinic |

| 4.4 | Crystal Fractured | - |

Data sourced from a high-pressure single-crystal X-ray diffraction experiment. rsc.org

This compound in Supercritical Fluid Technology Research

Supercritical fluids, which exist above their critical temperature and pressure, exhibit properties of both liquids and gases and are used in various applications, including extraction and separation processes. jeires.com Supercritical carbon dioxide (scCO₂) is a commonly used supercritical fluid due to its low critical point, non-flammability, and low toxicity. nih.govresearchgate.net

This compound as a Co-solvent in Supercritical CO₂ Extraction Processes

While specific studies detailing the use of this compound as a co-solvent in supercritical CO₂ extraction were not found in the provided search results, the general principles of co-solvent use in supercritical fluid technology are well-established. The solubilizing power of scCO₂ can be poor for certain compounds. nih.gov The addition of a co-solvent can enhance the solubility of target molecules in the supercritical fluid.

Perfluorinated compounds, in general, show high solubility in liquid and supercritical CO₂. nih.gov This property has led to the use of fluorocarbon-based surfactants in scCO₂ applications. nih.gov A patent mentions that this compound can be used with liquid or supercritical carbon dioxide as a cosolvent in separation processes for fluorous compounds. google.com This suggests its potential role in modifying the solvent properties of scCO₂ to facilitate specific separations.

Impact of this compound on Solute Partitioning in Supercritical Systems

The partitioning of a solute between two phases, such as a supercritical fluid and a liquid, is a key parameter in separation processes. pan.pl This partitioning is influenced by the properties of the solute and the two solvent phases. nih.govnih.gov

While direct research on the impact of this compound on solute partitioning in supercritical systems was not available in the provided results, its properties as a fluorous solvent are relevant. The partitioning of solutes in a system involving supercritical CO₂ and a liquid phase containing this compound would be governed by the relative affinities of the solute for each phase.

Theoretical and Computational Investigations of Perfluorobutyltetrahydrofuran

Quantum Chemical Calculations on Perfluorobutyltetrahydrofuran Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular geometry, energy, and electronic structure.

Ab Initio and Density Functional Theory (DFT) Studies on this compound Conformations and Energetics

Ab initio and Density Functional Theory (DFT) are two of the most powerful classes of methods in computational quantum chemistry. ufrrj.br For a molecule like this compound, which possesses a flexible five-membered ring and a perfluorinated butyl chain, a variety of conformations would exist.

A systematic conformational analysis using methods like B3LYP or M06 with appropriate basis sets (e.g., 6-31G* or larger) would be the first step. mdpi.com Such studies would identify the various possible puckering modes of the tetrahydrofuran (B95107) ring (e.g., envelope and twist conformations) and the rotational isomers (rotamers) of the perfluorobutyl side chain. The relative energies of these conformers would be calculated to determine the most stable structures in the gas phase. Solvation models, such as the Polarizable Continuum Model (PCM), could also be employed to understand how the conformational preferences might change in different solvent environments. ufrrj.br

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table illustrates the type of data that would be generated from DFT calculations on the conformers of this compound. The values are purely illustrative.

| Conformer | Ring Pucker | Side Chain Torsion (Cα-Cβ) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| 1 | Envelope (C2-endo) | anti | 0.00 | 0.00 |

| 2 | Twist (T) | gauche+ | 1.25 | 1.10 |

| 3 | Envelope (C3-endo) | anti | 0.80 | 0.95 |

| 4 | Envelope (C2-endo) | gauche- | 1.30 | 1.15 |

Note: These values are hypothetical and for illustrative purposes only, pending actual computational studies.

Computational Prediction of Spectroscopic Signatures for this compound

DFT calculations are routinely used to predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. ijrpc.com For this compound, these would include:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the nuclear magnetic shielding tensors for ¹³C, ¹⁹F, and ¹H (if any residual protons were present). faccts.debeilstein-journals.org These values, when referenced against a standard like tetramethylsilane (B1202638) (TMS) for ¹³C or CFCl₃ for ¹⁹F, would yield the predicted NMR chemical shifts. chemrxiv.org This is a powerful tool for confirming the molecular structure by comparing computed spectra to experimental data. nih.gov

Vibrational Spectroscopy (IR and Raman): The calculation of the Hessian matrix (the second derivative of the energy with respect to nuclear coordinates) provides the vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra. faccts.de This allows for the assignment of specific peaks in an experimental spectrum to particular molecular motions, such as C-F stretches, C-O-C stretches of the ether, and various bending and deformation modes of the ring and side chain. spectroscopyonline.com

Elucidation of Reaction Mechanisms Involving this compound via Computational Methods

Should this compound be involved in chemical reactions, computational chemistry would be essential for elucidating the reaction mechanisms. sumitomo-chem.co.jpnih.gov This involves locating the transition state (TS) structures for each elementary step of a proposed mechanism. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. sumitomo-chem.co.jp For example, the decomposition pathways of this compound under thermal stress or its reaction with nucleophiles could be investigated. Computational studies could map out the potential energy surface, identifying intermediates and transition states, thereby providing a detailed, atomistic picture of the chemical transformation. crc1333.demdpi.com

Molecular Dynamics Simulations of this compound Systems

While quantum mechanics is ideal for studying the properties of a single molecule or small molecular clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the interactions between them.

Modeling of this compound Interactions with Various Substrates and Interfaces

MD simulations would be instrumental in understanding how this compound molecules interact with each other and with other materials. This could involve simulating the liquid state of this compound to understand its bulk properties, or simulating its interaction with a solid surface, a polymer, or a biological molecule. Such simulations could reveal details about the orientation of the molecules at an interface, the strength of the interactions, and how the presence of this compound might alter the properties of the substrate.

Simulations of Transport Phenomena in this compound-Based Fluids

MD simulations are also well-suited for studying transport properties. For liquid this compound, one could calculate key properties such as:

Viscosity: A measure of a fluid's resistance to flow.

Diffusion Coefficient: A measure of how quickly molecules move through the fluid.

Thermal Conductivity: A measure of the material's ability to conduct heat.

These simulations would provide valuable data for engineering applications where this compound might be used as a solvent, a heat transfer fluid, or a lubricant.

Development of Predictive Models for this compound Behavior in Complex Systems

The development of predictive models is a cornerstone of modern chemical research, enabling the estimation of a compound's behavior in complex systems, thereby guiding experimental studies and risk assessment. For a compound like this compound, which belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), predictive modeling offers a powerful alternative to time-consuming and costly experimental measurements. mdpi.comeuropa.eu These in silico approaches are critical for understanding its potential interactions within biological and environmental systems. europa.eueuropa.eu

Predictive models for chemical compounds are generally categorized into several types, including empirical, mechanistic, and machine learning models. mdpi.com The choice of model is often dictated by the complexity of the system being studied, the specific properties of the compound of interest, and the availability of relevant data. mdpi.com For instance, fugacity-based multimedia environmental fate models are employed to predict the long-range transport and distribution of persistent organic pollutants, a category that includes many PFAS compounds. These models divide the environment into compartments such as air, water, soil, and sediment to simulate the movement and accumulation of chemicals.

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in providing fundamental data for these models. DFT calculations can be used to determine key molecular properties and energies, such as bond dissociation energies, which are crucial for understanding the thermal stability and potential degradation pathways of fluorinated compounds like perfluoroalkyl ether carboxylic acids. nih.govacs.org This foundational data helps in building more accurate mechanistic models that can predict the formation of potential degradation products in various environmental or industrial scenarios. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound-Related Materials

Structure-Activity Relationship (SAR) studies are fundamental in establishing a connection between the chemical structure of a molecule and its biological activity or a specific physicochemical property. figshare.comcore.ac.uk The core principle of SAR is that the activity of a compound is a direct function of its molecular features, such as its geometry, electronic distribution, and the presence of specific functional groups. core.ac.uk For materials related to this compound, SAR provides a framework to systematically evaluate how structural modifications would influence their behavior. acs.org

In the context of PFAS, SAR and its quantitative counterpart, Quantitative Structure-Activity Relationship (QSAR), are invaluable tools. mdpi.com QSAR models build a mathematical relationship between the chemical structure, represented by molecular descriptors, and a measured activity. tandfonline.com These descriptors can encode various molecular properties, including size, shape, lipophilicity, and electronic characteristics. tandfonline.com For instance, QSAR models have been successfully developed for a range of PFAS to predict their binding affinity to biological targets like the peroxisome proliferator-activated receptors (PPARs) and thyroid hormone receptors (TRs). mdpi.com These studies have shown that properties such as the length of the perfluoroalkyl chain, the number of fluorine atoms, and the degree of branching are significant predictors of biological interaction. mdpi.com